molecular formula C29H44O3 B12679560 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) CAS No. 85702-62-1

17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)

Cat. No.: B12679560
CAS No.: 85702-62-1
M. Wt: 440.7 g/mol
InChI Key: FZHPIXXLEHKOKS-MVTMSODMSA-N
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Description

17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

Industrial Production Methods

In industrial settings, the production of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) involves binding to androgen receptors, which are proteins that mediate the effects of testosterone. This binding activates specific genes and pathways that regulate various physiological processes, including muscle growth, bone density, and reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) apart is its specific ester group, which affects its solubility, stability, and duration of action in the body. This makes it particularly useful in certain therapeutic and research applications .

Properties

CAS No.

85702-62-1

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undec-10-enoate

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,20,23-27H,1,4-19H2,2H3/t23-,24+,25+,26-,27-,29-/m0/s1

InChI Key

FZHPIXXLEHKOKS-MVTMSODMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34

Origin of Product

United States

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